molecular formula C15H19NO B2505800 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one CAS No. 2320524-36-3

1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one

Cat. No. B2505800
M. Wt: 229.323
InChI Key: CGZQGKSIVFFNGE-UHFFFAOYSA-N
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Description

The compound “1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one” is a complex organic molecule. It contains an azabicyclo[2.2.1]heptane moiety, which is a type of bicyclic structure containing a nitrogen atom . This structure is found in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains an azabicyclo[2.2.1]heptane core, which is a seven-membered ring with one nitrogen and six carbon atoms. It also has a m-tolyl group (a type of methyl-substituted phenyl group) and an ethan-1-one group (a type of ketone) attached to it .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azabicyclo[2.2.1]heptane ring, the m-tolyl group, and the ethan-1-one group. The nitrogen in the ring could potentially act as a nucleophile, and the carbonyl group in the ethan-1-one moiety could be a site of electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the azabicyclo[2.2.1]heptane ring could influence its shape and rigidity, while the m-tolyl and ethan-1-one groups could affect its polarity .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Bicyclic Amino Acid Derivatives Synthesis : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized via Aza-Diels-Alder reactions, highlighting the compound's role in asymmetric synthesis. These reactions achieved high diastereoselectivity under certain conditions (Waldmann & Braun, 1991).
  • Enhanced Catalytic Selectivity : 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid showed improved catalytic selectivity over its monocyclic analogue in organocatalytic aldol reactions, demonstrating the compound's importance in enhancing enantioselectivity in chemical synthesis (Armstrong, Bhonoah, & White, 2009).

Aerobic Alcohol Oxidation

  • Catalysis in Alcohol Oxidation : Hydroxylamines derived from 7-azabicyclo[2.2.1]heptan-7-ol efficiently catalyzed the oxidation of secondary alcohols to ketones using molecular oxygen, showcasing their utility in green chemistry applications (Toda et al., 2023).

Synthesis of Chiral Compounds

  • Chiral Building Blocks : The synthesis of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one was reported, illustrating the compound's potential as a chiral building block for the synthesis of complex organic molecules (Yu, 2005).

Drug Discovery and Molecular Design

  • Advanced Building Blocks : Intramolecular photochemical [2 + 2]-cyclization was utilized to synthesize 2-azabicyclo[3.2.0]heptanes, serving as advanced building blocks in drug discovery. This process facilitated the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11-3-2-4-12(9-11)10-15(17)16-13-5-6-14(16)8-7-13/h2-4,9,13-14H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQGKSIVFFNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one

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